Enhanced Lipophilicity (LogP) of 4,4'-Difluoro-[1,1'-biphenyl]-3-carboxylic Acid Compared to Its Mono-Fluorinated Analog
The 4,4'-difluoro substitution pattern in 4,4'-Difluoro-[1,1'-biphenyl]-3-carboxylic acid results in a significantly higher calculated LogP value compared to its mono-fluorinated analog, 4'-fluoro-[1,1'-biphenyl]-3-carboxylic acid. This indicates greater lipophilicity, which can influence membrane permeability and metabolic stability in drug discovery contexts [1].
| Evidence Dimension | Calculated LogP (Lipophilicity) |
|---|---|
| Target Compound Data | LogP = 3.33 |
| Comparator Or Baseline | 4'-fluoro-[1,1'-biphenyl]-3-carboxylic acid (LogP = 3.19) |
| Quantified Difference | ΔLogP = +0.14 |
| Conditions | Computational prediction (TPSA 37.3, H_Acceptors 1, H_Donors 1, Rotatable_Bonds 2) |
Why This Matters
Higher lipophilicity can be a critical factor in optimizing a compound's pharmacokinetic profile, influencing its ability to cross biological membranes and reach intracellular targets.
- [1] Ambinter. (2025). Product Page for 4'-fluoro-[1,1'-biphenyl]-3-carboxylic acid (AMB1797307). View Source
